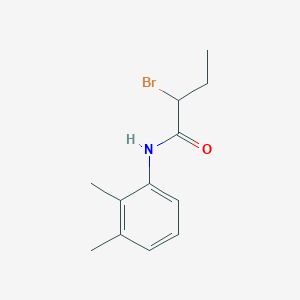

2-bromo-N-(2,3-dimethylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

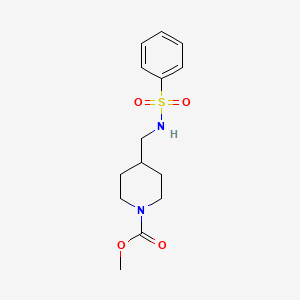

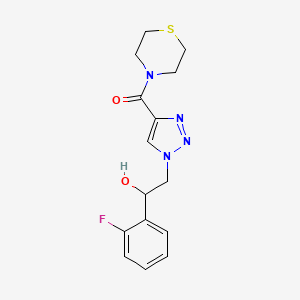

“2-bromo-N-(2,3-dimethylphenyl)butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C12H16BrNO and a molecular weight of 270.17 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C=C(C=C1)NC(C(Br)CC)=O)=C1C . This indicates that the compound contains a bromo group attached to a butanamide group, which is further connected to a 2,3-dimethylphenyl group. Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Manganese Carbonyl Bromide-Catalyzed Reactions

Manganese carbonyl bromide is utilized as a catalyst in the alcoholysis of dimethylphenylsilane, showcasing the compound's role in facilitating chemical transformations. This research demonstrates the effectiveness of manganese carbonyl complexes in catalyzing reactions involving alcohol and silane compounds, leading to high yields of alkoxysilanes. Such catalytic processes are crucial in the synthesis of materials and chemicals with specific functional properties (Gregg & Cutler, 1994).

Nickel-Catalyzed Asymmetric Cross-Coupling

The preparation of diastereoisomeric phosphines and their application in nickel-catalyzed asymmetric cross-coupling reactions to produce 3-phenyl-1-butene is another area of interest. This research contributes to the field of asymmetric synthesis, which is vital for the development of pharmaceuticals and other biologically active compounds (Hayashi et al., 1981).

Palladium-Catalyzed Aminocarbonylations

The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides represents an innovative approach to carbonylation chemistry. This method facilitates the synthesis of aryl amides under conditions that are more practical and safer than traditional carbonylation reactions, which often require the handling of toxic carbon monoxide gas (Wan et al., 2002).

Analytical Chemistry Applications

The development of methods for the determination of bromide in various samples by conversion into bromophenols and subsequent analysis by gas chromatography–mass spectrometry illustrates the compound's use in analytical chemistry. Such methodologies enable the detection and quantification of bromide in environmental and biological samples, which is essential for monitoring pollutants and understanding their impact on health and the environment (Mishra et al., 2001).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of benzoxazole in a bis-ionic liquid highlights the role of brominated compounds in facilitating chemical reactions under environmentally friendly conditions. This research contributes to the field of green chemistry by developing solvent-free synthetic methodologies that reduce the environmental footprint of chemical manufacturing (Nikpassand et al., 2015).

Eigenschaften

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBROGQZLBCRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929881.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)

![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)

![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)